(3-(Aminomethyl)piperidin-1-yl)(5-fluoropyridin-3-yl)methanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[3-(aminomethyl)piperidin-1-yl]-(5-fluoropyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O/c13-11-4-10(6-15-7-11)12(17)16-3-1-2-9(5-14)8-16/h4,6-7,9H,1-3,5,8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPUVFMVLRIVFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CN=C2)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of (3-(Aminomethyl)piperidin-1-yl)(5-fluoropyridin-3-yl)methanone is Tryptase beta-2 . Tryptase beta-2 is a serine protease found almost exclusively in mast cells, and it has been shown to have numerous pro-inflammatory cellular activities.
Mode of Action
It is known to interact with its target, tryptase beta-2, potentially influencing the enzyme’s activity.
Biological Activity
The compound (3-(Aminomethyl)piperidin-1-yl)(5-fluoropyridin-3-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of piperidine derivatives, which are known for their diverse pharmacological profiles. The structural formula can be represented as follows:
This structure includes a piperidine ring and a fluorinated pyridine moiety, which contribute to its biological interactions.
The exact mechanism of action of this compound is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity and influencing various cellular processes.
Anticancer Activity
Studies have indicated that compounds containing the piperidine structure exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown effectiveness in inhibiting cancer cell proliferation in vitro. Research suggests that these compounds may act through apoptosis induction and cell cycle arrest mechanisms .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes, including:
- Acetylcholinesterase (AChE) : A key enzyme in neurotransmission, where inhibition can lead to increased acetylcholine levels, potentially enhancing cognitive function.
- Urease : Inhibitors of urease are important in treating infections caused by Helicobacter pylori, as they reduce ammonia production and subsequent gastric inflammation .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the piperidine and pyridine rings can significantly affect potency and selectivity against biological targets. For example, the introduction of different halogen or functional groups can enhance binding affinity to target proteins .
Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, derivatives of piperidine were synthesized and tested against various cancer cell lines. The results showed that compounds with fluorine substitutions exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts .
Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition properties of related compounds. The study found that certain derivatives effectively inhibited AChE with IC50 values in the low micromolar range, indicating potential therapeutic applications in neurodegenerative diseases .
Data Table: Biological Activity Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
